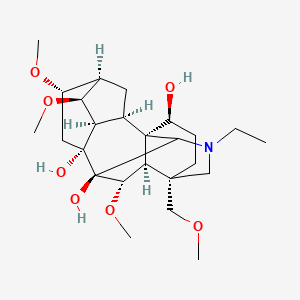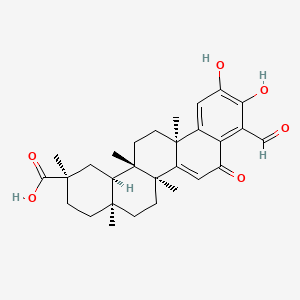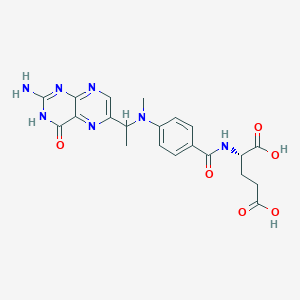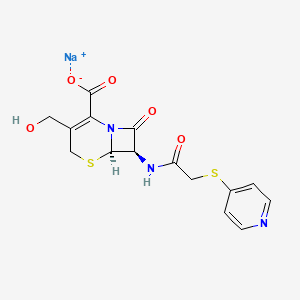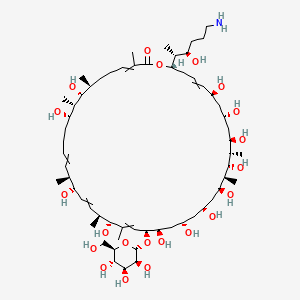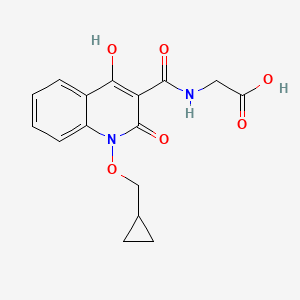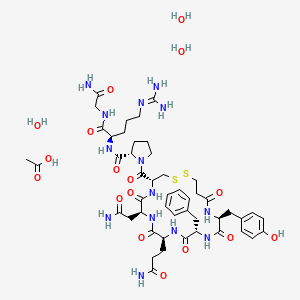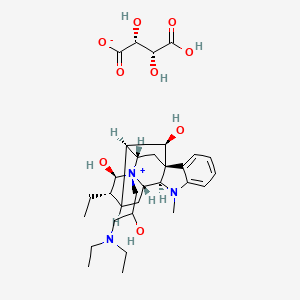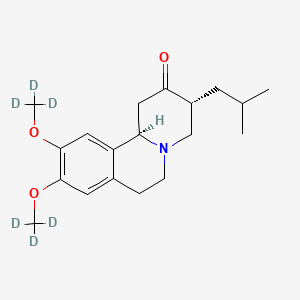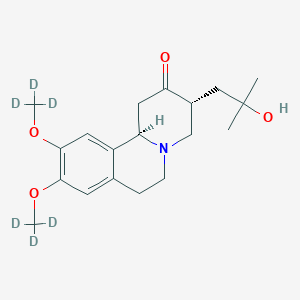
DK-1-166
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DK-1-166 is a inducer of apoptotic cell death in TNBC cell lines without causing cytotoxicity in the normal mammary epithelial cell line.
Applications De Recherche Scientifique
Higher-Order Douglas–Kroll Transformation : This paper by Nakajima and Hirao (2000) discusses the higher-order Douglas–Kroll (DK) Hamiltonians in external potentials, focusing on the third-order DK method and its implementation in numerical results for one- and many-electron systems (Nakajima & Hirao, 2000).
Development of DKB ETL Module in Case of Data Conversion : This research by Kaida et al. (2018) explores the challenges in integrating metadata from various repositories into a central storage for high energy nuclear physics experiments, particularly for the ATLAS experiment on the LHC (Kaida et al., 2018).
Grid-Point Requirements for Direct Kinetic Simulation of the Vlasov and Boltzmann Equations : Chan and Boyd (2022) investigate the grid-point requirements for plasma plume expansion processes in direct kinetic (DK) methods, focusing on plasma dynamics in various applications (Chan & Boyd, 2022).
The Generalized Douglas–Kroll Transformation : Wolf, Reiher, and Hess (2002) provide insights into the generalized DK transformation for relativistic electronic structure calculations, emphasizing its application up to fifth order in the external potential (Wolf, Reiher, & Hess, 2002).
Extended Douglas–Kroll Transformations Applied to the Relativistic Many-Electron Hamiltonian : In this paper, Nakajima and Hirao (2003) propose a generalized DK approach for the relativistic many-electron Hamiltonian, including the electron–electron interaction (Nakajima & Hirao, 2003).
Two-Dimensional Hybrid-Direct Kinetic Simulation of a Hall Thruster Discharge Plasma : Raisanen, Hara, and Boyd (2019) explore a hybrid-DK simulation for modeling plasma in the discharge region of a Hall thruster, comparing its results with a hybrid-particle-in-cell simulation (Raisanen, Hara, & Boyd, 2019).
Propriétés
Numéro CAS |
2204279-20-7 |
|---|---|
Formule moléculaire |
C30H42N2O |
Poids moléculaire |
446.68 |
Nom IUPAC |
N-(2-(Diethylamino)ethyl)-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide |
InChI |
InChI=1S/C30H42N2O/c1-9-32(10-2)18-17-31-28(33)24-13-11-23(12-14-24)22(4)25-20-27-26(19-21(25)3)29(5,6)15-16-30(27,7)8/h11-14,19-20H,4,9-10,15-18H2,1-3,5-8H3,(H,31,33) |
Clé InChI |
UIVSZXXQWMEQKK-UHFFFAOYSA-N |
SMILES |
O=C(NCCN(CC)CC)C1=CC=C(C(C2=C(C)C=C3C(C)(C)CCC(C)(C)C3=C2)=C)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DK-1-166; DK1166; DK 1 166; DK1-166; DK-1166; DK 1-166; DK-1 166 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


